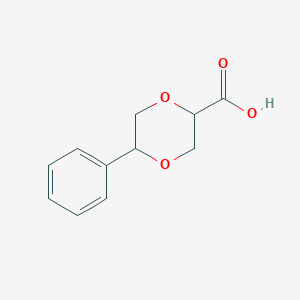

5-Phenyl-1,4-dioxane-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-phenyl-1,4-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C11H12O4/c12-11(13)10-7-14-9(6-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |

InChI Key |

NUGDMLWDMRRLCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC(O1)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Phenyl 1,4 Dioxane 2 Carboxylic Acid

Primary Synthetic Pathways to the 5-Phenyl-1,4-dioxane-2-carboxylic Acid Core

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving cyclization reactions to form the dioxane ring and methods to introduce the carboxylic acid functionality.

Oxidative Approaches for Carboxylic Acid Functionalization

The introduction of a carboxylic acid group onto a pre-formed dioxane ring often involves the oxidation of a primary alcohol. For instance, a related compound, 2-phenyl-5-ethyl-5-hydroxymethyl-1,3-dioxane, has been oxidized using potassium permanganate (B83412) to yield the corresponding carboxylic acid, although this specific method can suffer from low selectivity and yield. google.com A more general and efficient method involves the oxidation of a primary alcohol, such as (5-phenyl-1,4-dioxan-2-yl)methanol, to the carboxylic acid. nih.gov This transformation can be achieved using various oxidizing agents.

Table 1: Oxidizing Agents for Alcohol to Carboxylic Acid Transformation

| Oxidizing Agent | Description |

|---|---|

| Potassium permanganate (KMnO4) | A strong oxidizing agent capable of converting primary alcohols to carboxylic acids. |

| Jones reagent (CrO3 in aqueous acetone/sulfuric acid) | A common and powerful oxidant for this transformation. |

| Pyridinium dichromate (PDC) | A milder alternative to Jones reagent, often used for more sensitive substrates. imperial.ac.uk |

| Activated DMSO reagents (e.g., Swern, Moffatt) | These methods proceed via a sulfonium (B1226848) ether intermediate and are known for their mild reaction conditions. imperial.ac.uk |

Further derivatization of the resulting alcohol can also be performed, such as alkylation to install different functional groups. nih.gov

Cyclization Reactions for 1,4-Dioxane (B91453) Ring Formation

The formation of the 1,4-dioxane ring is a key step in the synthesis of this compound. Common strategies involve the reaction of a dielectrophile with a dinucleophile.

One prevalent method is the acid-catalyzed condensation of a diol with an appropriate precursor. For example, the reaction of 2,2-dimethylol propionic acid with benzaldehyde (B42025) in the presence of p-toluenesulfonic acid can yield a 2-phenyl-1,3-dioxane-5-carboxylic acid derivative. chemicalbook.com A more direct approach to the 1,4-dioxane ring involves the reaction of an epoxide with a diol. The ring-opening of an epoxide with the monosodium salt of ethylene (B1197577) glycol, followed by intramolecular cyclization of the resulting diol, is a key strategy for preparing substituted 1,4-dioxanes. enamine.net

Another approach involves the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols, acting as 1,2-bis-electrophiles, with 1,2-diols. This method can produce highly substituted 1,4-dioxanes with good yields and high diastereoselectivity. nih.gov Additionally, the cyclization of chalcone (B49325) derivatives with various nucleophilic reagents can lead to the formation of heterocyclic rings, a strategy that can be adapted for dioxane synthesis. nih.gov

Diastereoselective Synthesis of this compound Isomers

The presence of stereocenters at the C2 and C5 positions of this compound means that it can exist as different diastereomers (cis and trans). Controlling the stereochemical outcome of the synthesis is crucial, as different isomers can exhibit distinct biological activities.

Diastereoselective synthesis of substituted 1,4-dioxanes has been achieved through various methods. One approach involves a multi-step sequence starting from readily available materials to produce dioxane-based α-substituted carboxylic acids. digitellinc.com In this method, hydrogenation conditions can lead to the exclusive formation of the cis-configured product. digitellinc.com The use of chiral Brønsted acid catalysts in the annulation of oxetanols with diols has also been shown to achieve high diastereoselectivity. nih.gov

Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse biological properties.

Esterification and Amidation Reactions for Library Synthesis

Esterification and amidation are common and powerful reactions for generating a diverse library of compounds from a carboxylic acid core.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. nih.gov

Amidation: The formation of amides from the carboxylic acid is a key transformation for creating analogues with altered properties. A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine. The mixed-anhydride method, using reagents like isobutyl chloroformate and N-methylmorpholine, is an effective way to generate an activated intermediate that readily reacts with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Description |

|---|---|

| Thionyl chloride (SOCl2) | Converts carboxylic acids to acyl chlorides, which are highly reactive towards amines. |

| Carbodiimides (e.g., DCC, EDC) | Facilitate the direct coupling of carboxylic acids and amines. |

| HATU, HOBt | Peptide coupling reagents that form activated esters, leading to efficient amide bond formation. |

| Isobutyl chloroformate | Used in the mixed-anhydride method for activating the carboxylic acid. nih.gov |

The synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs has been successfully demonstrated, showcasing the utility of these derivatization strategies. scirp.org

Functional Group Interconversions Affecting Biological Activity

Beyond simple esterification and amidation, other functional group interconversions of the carboxylic acid moiety can be performed to modulate biological activity.

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). fiveable.me This alcohol can then serve as a precursor for other functional groups. Alternatively, the Curtius rearrangement can transform an acyl azide, derived from the carboxylic acid, into an isocyanate, which can then be converted to amines or ureas. fiveable.me

These transformations alter the electronic and steric properties of the molecule, which can have a significant impact on its interaction with biological targets. For example, the introduction of different functional groups can influence the molecule's ability to act as a histone deacetylase (HDAC) inhibitor, a class of enzymes implicated in cancer. nih.gov The nature of the cap group and the zinc-binding group in HDAC inhibitors plays a critical role in their potency and selectivity. nih.gov Therefore, strategic functional group interconversions are a key tool in the optimization of lead compounds in drug discovery.

Structural Modifications of the 1,4-Dioxane Ring and Phenyl Substituent

The core structure of this compound offers multiple sites for chemical derivatization. Scientists have systematically introduced a range of substituents onto both the phenyl ring and the 1,4-dioxane core to probe the influence of these changes on the molecule's physicochemical and biological properties.

The phenyl moiety of this compound serves as a prime target for synthetic manipulation. The strategic placement of various functional groups on this aromatic ring can profoundly alter the electronic and steric characteristics of the molecule, thereby modulating its interactions with biological systems.

Research efforts have successfully yielded a diverse library of analogs bearing different substituents on the phenyl ring. The synthesis of these derivatives typically involves the use of appropriately substituted starting materials, such as substituted styrenes or mandelic acids, which are then cyclized to form the 1,4-dioxane ring.

A wide array of substituents, encompassing both electron-donating and electron-withdrawing groups, has been investigated. For example, the incorporation of a methoxy (B1213986) group (electron-donating) or a halogen atom (electron-withdrawing) can fine-tune the electron density of the phenyl ring. The regiochemistry of substitution (ortho, meta, or para) is also a critical determinant of the molecule's three-dimensional structure and its potential for intermolecular interactions.

Table 1: Examples of Phenyl Ring Substituted Analogs of this compound

| Substituent | Position on Phenyl Ring | Illustrative Starting Material |

|---|---|---|

| Methoxy (-OCH₃) | para | 4-Methoxystyrene |

| Chloro (-Cl) | meta | 3-Chloromandelic acid |

| Nitro (-NO₂) | para | 4-Nitrostyrene |

| Methyl (-CH₃) | ortho | 2-Methylmandelic acid |

Positions 2 and 6 of the 1,4-dioxane ring are stereogenic centers and present further opportunities for structural diversification. The introduction of substituents at these positions can significantly influence the stereochemistry and conformational preferences of the dioxane ring, which are often critical for biological recognition.

The carboxylic acid group at position 2 is a key functional handle. Modifications at this site have primarily involved esterification to generate a variety of alkyl and aryl esters. These ester derivatives can potentially serve as prodrugs, enhancing pharmacokinetic properties such as membrane permeability.

Position 6 of the dioxane nucleus provides another site for introducing chemical diversity. By employing different starting materials in the synthetic sequence, a range of alkyl or aryl groups can be installed at this position. For instance, the reaction of a substituted epoxide with a mandelic acid derivative can afford a variety of C6-substituted 1,4-dioxane structures.

Table 2: Examples of Substituents at Positions 2 and 6 of the Dioxane Nucleus

| Position | Type of Substituent | Example of Substituent | General Synthetic Approach |

|---|---|---|---|

| 2 | Ester | Ethyl ester (-COOCH₂CH₃) | Esterification of the carboxylic acid |

| 2 | Amide | N-Methylamide (-CONHCH₃) | Amidation of the carboxylic acid |

| 6 | Alkyl | Methyl (-CH₃) | Reaction with propylene (B89431) oxide |

| 6 | Aryl | Naphthyl | Reaction with a naphthyl-substituted epoxide |

The systematic exploration of substituents at these positions, often in concert with modifications on the phenyl ring, has led to the generation of extensive compound libraries. This comprehensive approach enables researchers to delineate the specific structural requirements for desired activities and to develop a thorough understanding of the structure-activity landscape for the this compound family of compounds.

Stereochemical Characterization and Conformational Analysis of 5 Phenyl 1,4 Dioxane 2 Carboxylic Acid Diastereomers

Determination of Relative Stereochemistry: cis/trans Isomerism

The relative arrangement of the phenyl group at the C5 position and the carboxylic acid group at the C2 position gives rise to cis and trans diastereomers. The assignment of these isomers is primarily achieved through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Application of Nuclear Overhauser Effect (NOE) Spectroscopy for Configurational Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. unipi.it The NOE arises from the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is highly dependent on the internuclear distance (proportional to 1/r^6, where r is the distance between the nuclei). uniovi.es For the diastereomers of 5-Phenyl-1,4-dioxane-2-carboxylic acid, NOE measurements have been pivotal in establishing the relative configuration. nih.govacs.org

In the trans isomer, it is presumed that to minimize steric hindrance, both the phenyl and carboxylic acid substituents occupy equatorial positions on the 1,4-dioxane (B91453) ring. nih.gov Conversely, in the cis isomer, one substituent is forced into an axial orientation while the other remains equatorial. nih.gov By irradiating specific protons and observing which other protons show an NOE enhancement, the relative stereochemistry can be unequivocally assigned. For instance, an NOE between the proton at C2 and the protons of the phenyl ring would suggest a cis relationship where these groups are on the same face of the dioxane ring.

Analysis of Proton Chemical Shifts and Coupling Constants in ¹H NMR for Relative Configuration

The chemical shifts (δ) and spin-spin coupling constants (J) in ¹H NMR spectra provide further evidence for the assignment of cis and trans isomers. The orientation of protons (axial or equatorial) on the 1,4-dioxane ring significantly influences their chemical shift. It has been observed in the ¹H NMR spectra of the cis and trans diastereomers of this compound that equatorially oriented protons are deshielded (resonate at a higher ppm value) compared to their axially oriented counterparts. nih.govacs.org This information allows for the deduction of the relative configuration of the substituents.

For example, in the trans isomer where both substituents are equatorial, the protons at C2 and C5 are expected to be in axial positions. In the cis isomer, one of these protons will be axial and the other equatorial. By comparing the chemical shifts of the H2 and H5 protons in the two diastereomers, the relative stereochemistry can be confirmed.

| Diastereomer | Substituent Orientation | Expected H2/H5 Proton Orientation | Relative ¹H Chemical Shift |

| trans | C2-COOH (eq), C5-Ph (eq) | H2 (ax), H5 (ax) | Shielded (lower ppm) |

| cis | C2-COOH (eq), C5-Ph (ax) or C2-COOH (ax), C5-Ph (eq) | One axial, one equatorial | One shielded, one deshielded |

Note: This table is illustrative and based on general principles of conformational analysis and the specific findings for related compounds. nih.govacs.org

Elucidation of Absolute Stereochemistry

Once the relative stereochemistry is known, determining the absolute configuration (R or S) at the chiral centers requires chiroptical techniques or X-ray crystallography of a single enantiomer or a derivative.

Quantum Mechanical Simulations and Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a form of UV-Vis spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org When combined with quantum mechanical calculations, ECD is a powerful tool for determining the absolute configuration of chiral molecules. nih.govmdpi.com

For novel 1,4-dioxane derivatives, the absolute configuration of enantiomers has been successfully determined by comparing the experimental ECD spectrum with the theoretical spectrum calculated for a specific enantiomer (e.g., the (2R, 5R) configuration). nih.govacs.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. The ECD spectra of these compounds typically show characteristic bands for the benzene (B151609) chromophore attached to the chiral 1,4-dioxane scaffold. nih.gov

X-ray Crystallographic Analysis of Related Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. While a crystal structure for this compound itself is not reported in the surveyed literature, X-ray analysis of related substituted 1,4-dioxanes has been instrumental in confirming their structures. For example, the structures of C2-symmetrical (2R,5R)- and (2S,5S)-2,5-disubstituted-1,4-dioxanes have been established by single-crystal X-ray diffraction analysis. researchgate.net This technique provides precise information on bond lengths, bond angles, and the conformation of the dioxane ring, which is invaluable for understanding the stereochemical and conformational preferences of this class of compounds.

Conformational Landscape and Dynamics of the 1,4-Dioxane Ring

The 1,4-dioxane ring typically adopts a chair conformation to minimize torsional strain. However, the presence of bulky substituents, such as a phenyl group, can influence the conformational equilibrium and may lead to the adoption of twist-boat conformations. The preference for a substituent to occupy an axial or equatorial position is governed by a combination of steric and electronic effects, including the anomeric effect.

Assessment of Axial and Equatorial Orientations of the Phenyl and Carboxylic Acid Substituents

For the trans diastereomer, the substituents are on opposite sides of the ring. The most stable conformation for this isomer is expected to have both the phenyl group at the C5 position and the carboxylic acid group at the C2 position in equatorial orientations (diequatorial). This arrangement minimizes steric hindrance that would arise from bulky axial substituents. Studies on related 2,5-disubstituted 1,4-dioxanes support the preference for a diequatorial conformation in the trans isomer. researchgate.net In contrast, a diaxial conformation would introduce significant 1,3-diaxial interactions, leading to considerable steric strain and rendering this conformation energetically unfavorable.

For the cis diastereomer, the substituents are on the same side of the ring. This necessitates one substituent adopting an axial position while the other is equatorial (axial-equatorial). The determination of which substituent preferentially occupies the equatorial position depends on their relative steric bulk and any operative stereoelectronic effects. The phenyl group is sterically more demanding than the carboxylic acid group. Therefore, the conformer with the equatorial phenyl group and the axial carboxylic acid group is likely to be more stable than the one with an axial phenyl and an equatorial carboxylic acid.

However, the anomeric effect must also be considered for the substituent at the C2 position, which is adjacent to a ring oxygen atom. wikipedia.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation. wikipedia.orgscripps.edu This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C2-substituent bond. For the carboxylic acid group at C2, the anomeric effect would favor an axial orientation. This stereoelectronic effect could counteract the steric preference for an equatorial position, particularly in the cis isomer. In esters of 2,5-multisubstituted-1,3-dioxane-2-carboxylic acid, the carbomethoxy group at C2 has been shown to prefer the axial conformation due to the anomeric effect. documentsdelivered.com

A comprehensive assessment would involve detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the coupling constants of the ring protons, which are indicative of their dihedral angles and thus their axial or equatorial disposition. researchgate.netdocbrown.info X-ray crystallography would provide definitive evidence of the solid-state conformation. researchgate.netmdpi.com

Table 1: Predicted Stable Conformations of this compound Diastereomers

| Diastereomer | Substituent Orientation (C2-COOH, C5-Ph) | Predicted Relative Stability | Key Contributing Factors |

| trans | diequatorial | High | Minimization of steric strain |

| trans | diaxial | Low | Significant 1,3-diaxial interactions |

| cis | axial, equatorial | Moderate to High | Balance between steric hindrance and anomeric effect |

| cis | equatorial, axial | Moderate to Low | Significant steric strain from axial phenyl group |

Influence of Substituent Identity on Ring Conformation and Flexibility

The identity and orientation of the phenyl and carboxylic acid substituents significantly influence the conformation and flexibility of the 1,4-dioxane ring. In its unsubstituted form, the 1,4-dioxane ring undergoes rapid chair-to-chair interconversion. acs.org The introduction of bulky substituents can raise the energy barrier for this ring flipping, potentially leading to a more rigid, or "anankomeric," structure where one chair conformation is strongly favored. researchgate.net

In the case of the trans-diequatorial isomer of this compound, the two bulky equatorial groups are expected to lock the ring in a single chair conformation, significantly restricting its flexibility. Any ring inversion would force these bulky groups into high-energy axial positions, which is energetically prohibitive.

For the cis isomer, the situation is more complex. The balance between the conformer with an axial carboxylic acid and an equatorial phenyl group and the conformer with an equatorial carboxylic acid and an axial phenyl group will dictate the conformational equilibrium. The energy difference between these two chair forms will determine the degree of flexibility. If the energy difference is small, the ring may still exhibit some conformational mobility. However, if the steric clash of an axial phenyl group is substantial, the equilibrium will heavily favor the conformer with the equatorial phenyl group, leading to a relatively rigid structure.

Furthermore, the electronic nature of the substituents can play a role. The phenyl group, being large and non-polar, primarily exerts its influence through steric effects. The carboxylic acid group, however, is polar and capable of hydrogen bonding. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the ring oxygen atoms could further stabilize certain conformations, particularly when the carboxylic acid group is in an axial position. Such interactions can add to the conformational rigidity of the molecule. Computational studies on related systems have highlighted the importance of stereoelectronic interactions in determining the geometry and stability of substituted dioxanes. acs.org

Table 2: Estimated Influence of Substituents on Conformational Dynamics

| Isomer and Conformation | Expected Ring Flexibility | Primary Influencing Factors |

| trans-diequatorial | Low (Rigid) | Strong steric locking by two equatorial groups |

| cis-(ax-COOH, eq-Ph) | Low to Moderate | Balance of steric effects and potential anomeric stabilization |

| cis-(eq-COOH, ax-Ph) | Very Low (Unlikely) | High steric strain from axial phenyl group |

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 5-Phenyl-1,4-dioxane-2-carboxylic acid, enabling detailed analysis of its diastereomers.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in identifying the cis and trans isomers of this compound. The chemical shifts (δ) provide critical information about the electronic environment of each proton and carbon atom within the molecule.

For the trans-isomer, the substituents at the 2 and 5 positions of the dioxane ring are presumed to both occupy equatorial positions to minimize steric hindrance. researchgate.net In contrast, for the cis-isomer, one substituent is oriented equatorially while the other is axial. researchgate.net This difference in orientation leads to distinct chemical shifts. Studies have established a key diagnostic observation: equatorially oriented protons on the dioxane ring are deshielded (appear at a higher ppm value) compared to their axially oriented counterparts. nih.govacs.orgresearchgate.net

Detailed ¹H NMR data for the cis and trans isomers of this compound have been reported, allowing for their unambiguous differentiation. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for trans-5-Phenyl-1,4-dioxane-2-carboxylic acid researchgate.net

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|

| 6-CH₂ | 3.62 | dd, J = 10.26, 11.97 |

| 3-CH₂ | 3.81 | dd, J = 10.69, 11.54 |

| 6-CH₂ | 4.07 | dd, J = 2.56, 11.97 |

| 3-CH₂ | 4.35 | dd, J = 3.42, 11.54 |

| 2-CH | 4.41 | dd, J = 3.42, 10.69 |

| 5-CH | 4.62 | dd, J = 2.56, 10.26 |

| ArH | 7.31-7.41 | m |

Table 2: ¹H NMR Spectroscopic Data for cis-5-Phenyl-1,4-dioxane-2-carboxylic acid researchgate.net

| Proton Position | Chemical Shift (δ, ppm) |

|---|---|

| Dioxane & Phenyl Protons | 3.84-4.80 (m) |

Note: Detailed multiplicity and coupling constants for the cis isomer were not specified in the reference. The data was recorded in CDCl₃.

¹³C NMR data, while not explicitly detailed for the title compound in the provided search results, is routinely used alongside ¹H NMR to provide a complete picture of the carbon framework. researchgate.netnih.gov

To resolve complex structural and stereochemical questions, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This technique identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons, providing an unambiguous assignment of the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is particularly vital for determining the relative stereochemistry of the molecule. It detects protons that are close in space, regardless of whether they are bonded. For instance, in related 1,4-dioxane (B91453) structures, NOESY studies have been used to confirm the cis or trans relationship between substituents. nih.govacs.org Evident NOEs between an axial proton at one position and the protons of a substituent at another can confirm their spatial proximity, thereby defining their relative orientation (e.g., cis). nih.govacs.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a standard technique used to identify the functional groups present in this compound. The IR spectrum provides valuable, albeit typically not exhaustive, structural information. Key characteristic absorption bands confirm the presence of the carboxylic acid and the ether linkages of the dioxane ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (broad) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~3000-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=C (Aromatic) | Stretching | ~1600, ~1475 |

Research indicates that while IR spectra were recorded and found to be consistent with the assigned structures of this compound and its analogues, the data often lack unusual features that would warrant detailed publication. nih.govacs.org

Chiroptical Methods: Electronic Circular Dichroism (ECD) for Chirality Studies

Due to the presence of chiral centers at positions 2 and 5, this compound can exist as enantiomers. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of these chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For complex molecules like dioxane derivatives, the experimental ECD spectrum is typically compared with spectra generated through quantum mechanical simulations for each possible enantiomer. nih.govacs.org A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration (R/S) at the chiral centers. nih.govacs.org

In studies of closely related 1,4-dioxane derivatives, this method has been successfully applied. The ECD spectra typically show characteristic bands for the benzene (B151609) chromophore attached to the chiral dioxane framework, allowing for definitive stereochemical assignment. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in the study and development of novel therapeutic agents. For derivatives of 1,4-dioxane (B91453), including 5-Phenyl-1,4-dioxane-2-carboxylic acid, these computational methods provide deep insights into their physicochemical properties and interactions with biological targets.

Pharmacological Investigations and Mechanism Oriented Biological Activity Studies

Modulatory Effects on Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

The 1,4-dioxane (B91453) framework has been extensively explored for its potential to yield potent muscarinic receptor antagonists. nih.govacs.org The affinity and selectivity of these compounds are highly dependent on the nature and placement of substituents on the dioxane ring.

Receptor Binding Affinity and Subtype Selectivity (M₁–M₅ mAChRs)

The insertion of a phenyl group at the 5-position of a 6,6-diphenyl-1,4-dioxane derivative has been shown to cause a marked reduction in binding affinities across all mAChR subtypes. nih.gov This suggests that the 5-phenyl moiety may introduce steric or electronic properties that are unfavorable for optimal interaction with the receptor's binding pocket.

In a series of 6,6-diphenyl-1,4-dioxane derivatives, where the substituent at the 2-position was varied, a phenyl group at this position also led to a significant decrease in affinity for all five muscarinic subtypes compared to smaller alkyl groups. unica.it This highlights the sensitivity of the receptor to the steric bulk at this position. The following table illustrates the binding affinities (pKi) of some 2-substituted-6,6-diphenyl-1,4-dioxane tertiary amines.

Table 1: Affinity (pKi) of 2-Substituted-6,6-diphenyl-1,4-dioxane Tertiary Amines for Human Muscarinic Receptor Subtypes (M₁–M₅)

| Compound (Substituent at C2) | M₁ | M₂ | M₃ | M₄ | M₅ | Reference |

|---|---|---|---|---|---|---|

| (±)-5 (H) | 8.34 | 7.78 | 8.66 | 8.31 | 8.27 | unica.it |

| (±)-9 (Methyl) | 13.57 (high), 9.74 (low) | 9.11 (high), 4.73 (low) | 14.08 (high), 10.01 (low) | 10.51 (high) | 9.11 (high), 4.73 (low) | unica.it |

| (±)-10 (Ethyl) | 9.32 | 8.93 | 9.32 | 8.83 | 8.50 | unica.it |

| (±)-11 (Phenyl) | 6.60 | 6.58 | 6.58 | 5.99 | 5.92 | unica.it |

Impact of Stereochemistry on mAChR Ligand Efficacy and Affinity

Stereochemistry plays a crucial role in the interaction of 1,4-dioxane derivatives with muscarinic receptors. nih.govacs.org The relative orientation of substituents on the dioxane ring can significantly affect both the affinity and the functional activity (agonist versus antagonist) of the ligand.

For derivatives of 5-phenyl-1,4-dioxane-2-carboxylic acid, the cis and trans relationship between the 2-carboxylic acid side chain and the 5-phenyl group is a key determinant of biological activity. nih.gov While specific efficacy data for the individual stereoisomers of this compound were not found, studies on related compounds have established that one enantiomer often exhibits significantly higher affinity (eutomer) than the other (distomer). nih.gov For instance, in the case of 2-substituted-6,6-diphenyl-1,4-dioxane derivatives, the (S)-enantiomer is typically the eutomer. unica.it

The determination of the relative configuration of diastereomers, such as the cis and trans isomers of compounds with substituents at the 2- and 5-positions, has been achieved using techniques like ¹H NMR spectroscopy and Nuclear Overhauser Effect (NOE) measurements. nih.govacs.org

Detailed Structure-Activity Relationship (SAR) Analysis for mAChR Antagonism

The structure-activity relationship (SAR) for 1,4-dioxane-based muscarinic antagonists is complex, with the affinity and selectivity being highly dependent on the substitution pattern.

Substitution at Position 6: The size of the substituent at the 6-position of the 1,4-dioxane ring is a critical factor in determining the functional activity. A small substituent like a methyl group can lead to agonistic activity, whereas bulkier aromatic rings at this position are characteristic of potent antagonists. nih.govacs.org For example, the 6,6-diphenyl moiety is a common feature in many potent muscarinic antagonists. nih.govacs.org

Substitution at Position 5: As previously mentioned, the introduction of a phenyl group at the 5-position generally leads to a decrease in binding affinity. nih.gov This is thought to be due to steric hindrance within the receptor's binding site.

Substitution at Position 2: The steric bulk of the substituent at the 2-position also significantly impacts affinity. As shown in Table 1, increasing the size of the substituent from a proton to a methyl, ethyl, and then a phenyl group results in a substantial decrease in affinity for the muscarinic receptors. unica.it The decrease in affinity with a phenyl group at the 2-position is particularly pronounced. unica.it

Interactions with Other G-Protein Coupled Receptors (GPCRs)

The versatile 1,4-dioxane scaffold has also been investigated for its potential to interact with other GPCRs, including adrenoceptors and serotonin (B10506) receptors.

Antagonistic Activity at Alpha-1D Adrenoreceptors (α₁D-ARs)

Studies have shown that appropriately substituted 1,4-dioxane rings can serve as a template for the development of selective α₁D-adrenoceptor antagonists. documentsdelivered.com While specific data for this compound is not available, a related compound from a series of 1,4-benzodioxan derivatives, compound 9 , was identified as a selective α₁D antagonist. nih.gov Furthermore, research on 1,4-dioxane derivatives has identified a compound, designated as 14 , as a selective α₁D-AR antagonist. documentsdelivered.comresearchgate.net The exact structure of compound 14 was not detailed in the provided search results.

Agonistic Activity at Serotonin 5-HT₁ₐ Receptors

The 1,4-dioxane nucleus has also proven to be a promising scaffold for the discovery of full agonists at the serotonin 5-HT₁ₐ receptor. documentsdelivered.com A compound designated as 15 from a series of substituted 1,4-dioxane derivatives was identified as a full 5-HT₁ₐ receptor agonist. documentsdelivered.comresearchgate.net The specific chemical structure of compound 15 was not available in the search results. The development of such agonists is of interest for their potential therapeutic applications.

Mechanistic Insights into Biological Actions

The unique three-dimensional structure of the 1,4-dioxane ring, combined with the stereochemical and electronic properties of the phenyl and carboxylic acid substituents, provides a versatile platform for designing molecules with specific biological activities.

Research into novel muscarinic receptor antagonists has utilized this compound as a key intermediate, highlighting the importance of its stereochemistry in receptor interaction. acs.orgnih.gov The relative orientation of the phenyl group at the 5-position of the dioxane ring is a critical determinant of the final compound's biological activity.

Specifically, the spatial arrangement of the phenyl ring in relation to the carboxylic acid group (or a derivative thereof) dictates how the molecule fits into the binding pocket of a receptor. The orientation of the phenyl group—whether it is in an axial or equatorial position within the dioxane ring's chair conformation—can significantly impact the compound's pharmacological profile. acs.orgnih.gov This relationship between the stereochemistry of the 5-phenyl group and the resulting biological activity is a key aspect of the structure-activity relationship (SAR) studies for this class of compounds.

Table 1: Structural Features and Their Influence on Receptor Modulation

| Structural Feature | Influence on Receptor Modulation | Relevant Receptor Classes |

|---|---|---|

| 5-Phenyl Group | The stereochemistry (cis/trans) of the phenyl group is a primary determinant of binding affinity and selectivity. The orientation of the phenyl ring affects the overall molecular shape and its fit within the receptor's binding site. acs.orgnih.gov | Muscarinic Receptors, Adrenoceptors, Serotonin Receptors acs.orgnih.govresearchgate.net |

| 1,4-Dioxane Ring | Provides a conformationally constrained scaffold that helps to orient the substituents in a defined spatial arrangement, which is crucial for specific receptor interactions. acs.orgnih.govresearchgate.net | Muscarinic Receptors, Adrenoceptors, Serotonin Receptors acs.orgnih.govresearchgate.net |

| 2-Carboxylic Acid Group | Serves as a key functional group for further chemical modification and as a potential interaction point with receptor residues. Its relative position to the phenyl group is critical for activity. acs.orgnih.govresearchgate.net | Muscarinic Receptors, Adrenoceptors, Serotonin Receptors acs.orgnih.govresearchgate.net |

The 1,4-dioxane nucleus is recognized as a versatile scaffold for developing compounds that interact with various receptor systems. acs.orgnih.gov The introduction of a phenyl group at the 5-position, as seen in this compound, has been explored in the creation of ligands for multiple receptor families beyond muscarinic receptors.

Studies have shown that the substituted 1,4-dioxane nucleus can serve as a suitable template for designing selective α1D-adrenoceptor antagonists and full 5-HT1A serotonin receptor agonists. researchgate.net In this context, trans-5-Phenyl-1,4-dioxane-2-carboxylic acid has been used as a synthetic intermediate. researchgate.net The ability of this scaffold to be adapted for different receptors underscores its potential in the development of a wide range of therapeutic agents, including those for cardiovascular diseases, central nervous system disorders, and even potential anticancer agents. researchgate.net

The value of the this compound scaffold lies in its combination of a rigid core (the dioxane ring) and a modifiable substituent (the phenyl group), which allows for fine-tuning of the pharmacological properties of the resulting molecules. This adaptability makes it an attractive starting point for the discovery of new lead compounds in drug development.

Emerging Research Avenues and Future Perspectives

Rational Design of Next-Generation 1,4-Dioxane (B91453) Derivatives with Tailored Receptor Selectivity

The rational design of new chemical entities with high selectivity for specific biological targets is a cornerstone of modern drug discovery. For 1,4-dioxane derivatives, extensive structure-activity relationship (SAR) studies have provided a foundational understanding of how chemical modifications influence receptor binding and function. Research has shown that the 1,4-dioxane nucleus is a versatile scaffold for targeting various receptors, including α-adrenergic, serotonin (B10506) (5-HT), and muscarinic acetylcholine (B1216132) receptors (mAChR). nih.govresearchgate.net

Future design strategies will build upon these findings by:

Modulating Stereochemistry: The chirality of the dioxane ring is a critical determinant of receptor selectivity. Studies have demonstrated that enantiomers of the same 1,4-dioxane derivative can exhibit completely reversed selectivity profiles for different receptors, such as the α1-adrenergic and 5-HT1A receptors. acs.org For instance, the (S)-enantiomer of one derivative proved to be a potent 5-HT1A receptor agonist with high selectivity, while the (R)-enantiomer was more active at the α1d-AR subtype. acs.org Future work will involve the precise control of stereochemistry to design highly selective agonists or antagonists.

Strategic Substituent Placement: The position and nature of substituents on the dioxane ring play a crucial role in modulating biological activity. Shifting a diphenyl moiety from position 6 to position 3 of the 1,4-dioxane ring has been shown to convert a 5-HT1A receptor agonist into an antagonist. nih.gov Similarly, introducing small alkyl groups, like a methyl group, at position 2 can enhance binding affinity for muscarinic receptors by stabilizing interactions with key amino acid residues like D105 in the hM1 receptor. nih.gov

Bioisosteric Replacement: Replacing certain chemical groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune a molecule's affinity, selectivity, and pharmacokinetic properties. For example, replacing a 1,4-benzodioxane (B1196944) nucleus with a 6,6-diphenyl-1,4-dioxane scaffold was found to significantly decrease affinity for α1-AR subtypes while retaining high affinity for the 5-HT1A receptor. nih.gov

Application of Advanced Synthetic Methodologies for Enantioenriched Products

The production of enantiomerically pure compounds is essential, given that different enantiomers can have distinct biological activities and pharmacological profiles. acs.org For 1,4-dioxane derivatives, several advanced synthetic strategies have been developed to access enantioenriched products.

Organocatalytic Desymmetrization: A highly efficient method involves the enantioselective desymmetrization of oxetanes using organocatalysis. This approach allows for the creation of chiral 1,4-dioxanes with quaternary stereocenters in high yield and with excellent enantioselectivity. nih.gov

Michael-Initiated Ring Closure (MIRC): The reaction of chiral 1,2-diols with vinyl selenones in the presence of a base provides a one-pot synthesis of enantiopure substituted 1,4-dioxanes. nih.gov This method is versatile and has been extended to create other heterocyclic systems. nih.gov

Epoxide Ring-Opening Cascade: A sequence starting from readily available epoxides, involving ring-opening with an ethylene (B1197577) glycol salt followed by intramolecular cyclization, has been used for the multigram preparation of functionalized 1,4-dioxanes, including spirocyclic systems that are valuable for medicinal chemistry. enamine.net

These methodologies provide robust platforms for synthesizing specific stereoisomers of 5-Phenyl-1,4-dioxane-2-carboxylic acid, enabling a detailed investigation of how chirality governs its interactions with biological targets.

Integration of Multi-Omics Data in Receptor-Ligand Interaction Studies

To move beyond single-target interactions and understand the systemic effects of a compound, researchers are increasingly integrating multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a molecule's biological impact.

For the 1,4-dioxane class, systems-level studies have begun to reveal complex biological responses. For example, a systems screening approach on the parent compound 1,4-dioxane in mice, utilizing liver transcriptome and metabolome data, identified systemic effects and novel insights into its mode of action. biorxiv.org Another study used CRISPR-Cas9-mediated gene knockout to show that the carcinogenic effects of 1,4-dioxane in human epithelial cells are dependent on the Nrf2 transcription factor, which in turn regulates extracellular vesicles that promote epithelial-mesenchymal transition (EMT). nih.gov

Future research on this compound and its derivatives could leverage these approaches to:

Identify novel, off-target effects that would not be found through traditional receptor-binding assays.

Elucidate the downstream signaling pathways affected by receptor modulation.

Discover biomarkers that indicate target engagement or a biological response in cellular or animal models.

Build comprehensive mechanistic models that connect the initial ligand-receptor interaction to the ultimate phenotypic outcome.

Development of High-Throughput Screening Assays for Novel Biological Activities

High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of compounds to identify new biological activities. While many studies on 1,4-dioxanes already employ established HTS-compatible assays, such as radioligand binding assays using cloned human receptors nih.govnih.gov, there is scope for developing novel and more sophisticated screening platforms.

Future developments in this area could include:

Cell-Based Phenotypic Screening: Designing assays that measure a specific cellular phenotype (e.g., changes in cell morphology, protein localization, or cell viability) rather than just binding to a single target. This can uncover compounds with novel mechanisms of action. For example, the discovery that certain 1,4-dioxane derivatives possess anticancer activity in prostate cancer cells opens the door to screening for antiproliferative effects. acs.orgnih.gov

High-Content Imaging (HCI): Combining automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a rich dataset from a single screen.

Biosensor-Based Assays: Developing genetically encoded or synthetic biosensors that report on the activity of specific signaling pathways in real-time within living cells.

Fragment-Based Screening: Screening smaller chemical fragments to identify initial, low-affinity binders that can then be optimized into more potent leads through structure-guided chemistry.

These advanced screening methods will accelerate the discovery of new therapeutic applications for the 1,4-dioxane scaffold beyond its currently known receptor targets.

Refined Computational Models for Enhanced Predictive Power in Chemical Biology

Computational modeling is an indispensable tool in modern chemical biology, used for everything from predicting a molecule's properties to simulating its interaction with a biological target. For 1,4-dioxane derivatives, computational approaches are already being used effectively.

Molecular Docking: Docking simulations have been used to rationalize the shift between agonist and antagonist activity in 5-HT1A receptor ligands and to understand how substituents stabilize ligand binding in muscarinic receptors. nih.govnih.gov

Quantum Chemistry: Ab initio calculations and other quantum mechanical methods have been employed to study the conformational analysis of the 1,4-dioxane ring and to investigate its degradation mechanisms. nih.govacs.org

Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models have been developed for 1,4-dioxane to better translate findings between animal models and humans, reducing uncertainty in risk assessments. nih.gov

The future of computational modeling in this area will focus on enhancing predictive power through:

Machine Learning and AI: Training algorithms on large datasets of known ligands and their biological activities to predict the properties of novel, untested compounds.

Molecular Dynamics (MD) Simulations: Running longer and more complex simulations to better capture the dynamic nature of receptor-ligand binding and allosteric modulation. MD simulations have already been used to characterize the adsorption mechanisms of 1,4-dioxane in treatment systems. escholarship.org

Integrated Modeling: Combining quantum mechanics, molecular mechanics, and systems biology data (multi-omics) to create multiscale models that can predict a compound's effect from the molecular level all the way to the whole-organism response.

Q & A

Q. What are the established synthetic routes for 5-Phenyl-1,4-dioxane-2-carboxylic acid, and what key reaction parameters influence yield?

The synthesis of structurally related dioxane-carboxylic acid derivatives often involves condensation reactions under alkaline conditions. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using reagents such as NaOH or K₂CO₃ to promote nucleophilic substitution or esterification . Key parameters include:

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Structural validation requires a combination of:

- Spectroscopic methods : ¹H/¹³C NMR for functional group identification and stereochemical analysis.

- Chromatography : HPLC or GC-MS to assess purity (>97% threshold for research-grade material) .

- Thermal analysis : Melting point determination (e.g., 182–183°C for analogous oxazole-carboxylic acids) to confirm crystallinity .

Q. What are the primary research applications of this compound in contemporary organic and medicinal chemistry?

The compound’s fused dioxane-carboxylic acid structure makes it a versatile scaffold for:

- Drug discovery : Intermediate for protease inhibitors or anti-inflammatory agents, leveraging its ability to mimic natural substrates .

- Material science : Functionalization into polymers with tailored solubility or biodegradability .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound, and what variables should be prioritized?

A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature (60°C vs. 100°C), catalyst concentration (0.1M vs. 0.5M NaOH), and reaction time (6h vs. 12h).

- Response variables : Yield, purity, and byproduct formation. Statistical analysis (ANOVA) identifies interactions, e.g., high catalyst concentration may reduce time but increase impurities .

Q. What computational chemistry approaches predict the reactivity and stereochemical outcomes of this compound in nucleophilic reactions?

Density Functional Theory (DFT) simulations using software like Gaussian or COMSOL Multiphysics model:

Q. How do competing reaction pathways (e.g., ring-opening vs. substituent modification) influence derivatization under acidic conditions?

Mechanistic studies using kinetic isotope effects (KIE) or isotopic labeling can distinguish pathways:

Q. What methodologies address discrepancies in reported biological activity data for derivatives across studies?

Resolve contradictions through:

Q. How can AI-driven platforms enhance the development of novel derivatives with improved pharmacokinetic properties?

Machine learning models (e.g., QSAR) trained on PubChem datasets predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.